molecular formula C10H9F3N2OS B14286231 3-Amino-3-phenyl-2-[(trifluoromethyl)sulfanyl]prop-2-enamide CAS No. 116046-41-4

3-Amino-3-phenyl-2-[(trifluoromethyl)sulfanyl]prop-2-enamide

Katalognummer: B14286231
CAS-Nummer: 116046-41-4
Molekulargewicht: 262.25 g/mol
InChI-Schlüssel: VBBKXUVDKBLIDD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-3-phenyl-2-[(trifluoromethyl)sulfanyl]prop-2-enamide is a synthetic organic compound characterized by the presence of an amino group, a phenyl ring, and a trifluoromethylsulfanyl group attached to a prop-2-enamide backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-phenyl-2-[(trifluoromethyl)sulfanyl]prop-2-enamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Prop-2-enamide Backbone: This can be achieved through the reaction of an appropriate amine with an acrylamide derivative under controlled conditions.

    Introduction of the Trifluoromethylsulfanyl Group: This step involves the use of trifluoromethylthiolating agents to introduce the trifluoromethylsulfanyl group onto the prop-2-enamide backbone.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-3-phenyl-2-[(trifluoromethyl)sulfanyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or other derivatives.

Wissenschaftliche Forschungsanwendungen

3-Amino-3-phenyl-2-[(trifluoromethyl)sulfanyl]prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Wirkmechanismus

The mechanism of action of 3-Amino-3-phenyl-2-[(trifluoromethyl)sulfanyl]prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethylsulfanyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. Pathways involved may include inhibition of specific enzymes or modulation of signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Amino-3-phenylprop-2-enamide: Lacks the trifluoromethylsulfanyl group.

    3-Amino-3-(trifluoromethyl)prop-2-enamide: Lacks the phenyl group.

    3-Phenyl-2-[(trifluoromethyl)sulfanyl]prop-2-enamide: Lacks the amino group.

Uniqueness

3-Amino-3-phenyl-2-[(trifluoromethyl)sulfanyl]prop-2-enamide is unique due to the presence of all three functional groups (amino, phenyl, and trifluoromethylsulfanyl) on the prop-2-enamide backbone

Eigenschaften

CAS-Nummer

116046-41-4

Molekularformel

C10H9F3N2OS

Molekulargewicht

262.25 g/mol

IUPAC-Name

3-amino-3-phenyl-2-(trifluoromethylsulfanyl)prop-2-enamide

InChI

InChI=1S/C10H9F3N2OS/c11-10(12,13)17-8(9(15)16)7(14)6-4-2-1-3-5-6/h1-5H,14H2,(H2,15,16)

InChI-Schlüssel

VBBKXUVDKBLIDD-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(=C(C(=O)N)SC(F)(F)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.